1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

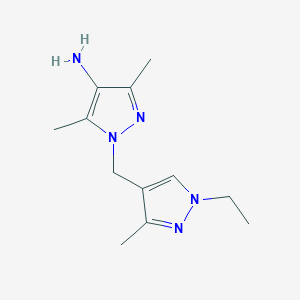

Chemical Structure: The compound features a bis-pyrazole core, where one pyrazole ring is substituted with a methyl group at position 3,5 and linked via a methylene bridge to a second pyrazole ring bearing ethyl and methyl groups at positions 1 and 3, respectively.

Molecular Formula: C₁₆H₂₄N₆ (inferred from and ).

Key Applications:

Properties

IUPAC Name |

1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c1-5-16-6-11(8(2)14-16)7-17-10(4)12(13)9(3)15-17/h6H,5,7,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWRKTNLDBJSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CN2C(=C(C(=N2)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common route involves the alkylation of 3,5-dimethyl-1H-pyrazole with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of Pd/C to reduce any unsaturated bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or acidic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, dyes, and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or it may act as an agonist or antagonist at receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Structural Insights :

- Electron-Withdrawing Groups (e.g., Cl, F in ): Increase binding affinity in enzyme inhibitors.

- Steric Modifications (e.g., phenoxy in ): Reduce conformational flexibility but improve thermal stability.

- Bridging Groups : Methylene bridges (as in the target compound) offer synthetic versatility compared to ether or aryl linkages.

Functional Comparison with Bioactive Pyrazole Derivatives

Functional Insights :

- Therapeutic Selectivity: The target compound’s bis-pyrazole structure may offer unique interactions with gut microbiota compared to mono-pyrazole derivatives.

- Catalytic vs. Inhibitory Roles : Pyrazole amines with bulky substituents (e.g., Cu-CTC2) excel in catalysis, while halogenated variants (e.g., ) are potent inhibitors.

Biological Activity

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of pyrazole-based molecules known for various therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.

The chemical structure of this compound can be described by its molecular formula and a molecular weight of 233.31 g/mol. The compound is characterized by the presence of multiple pyrazole rings, which are pivotal for its biological activity.

Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this specific compound. Research indicates that compounds with a similar structure exhibit significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 3.79 | |

| HepG2 (Liver) | 12.50 | |

| A549 (Lung) | 26.00 | |

| NCI-H460 (Lung) | 0.95 |

These findings suggest that this compound may inhibit tumor growth through mechanisms that are still under investigation.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of specific kinases and pathways associated with cell proliferation and survival. For instance, some studies have indicated that pyrazole compounds can inhibit Aurora-A kinase, a critical regulator in cell cycle progression, leading to apoptosis in cancer cells .

Study on Antitumor Activity

In a recent study published in MDPI, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The study highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis.

Comparative Analysis

A comparative analysis was conducted on the cytotoxicity of different pyrazole derivatives against HepG2 and P815 cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic potential, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . This suggests that the structural modifications in pyrazole compounds can significantly influence their biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.